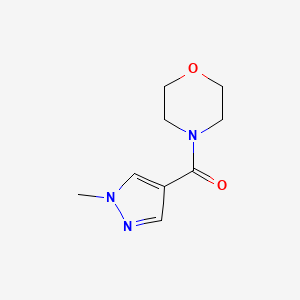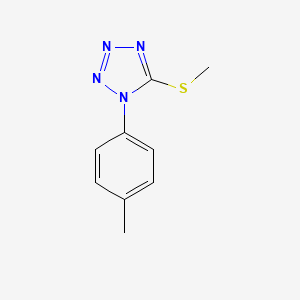
1-(4-Methylphenyl)-5-(methylthio)-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-5-(methylthio)-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. This compound has gained significant attention due to its unique properties and potential to act as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-5-(methylthio)-1H-tetrazole is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting certain enzymes or proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from oxidative damage. This compound has also been found to exhibit antimicrobial activity, which may make it useful in the treatment of infections. Additionally, it has been found to possess anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Methylphenyl)-5-(methylthio)-1H-tetrazole in lab experiments is its potential to act as a therapeutic agent for the treatment of various diseases. It has been found to exhibit a wide range of biological activities, which may make it useful in the development of new drugs. However, there are also some limitations to using this compound in lab experiments. For example, its synthesis is a complex process that requires specialized equipment and expertise. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 1-(4-Methylphenyl)-5-(methylthio)-1H-tetrazole. One potential direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and infections. Another potential direction is to investigate its mechanism of action, which may help to identify new targets for drug development. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. While there are some limitations to using this compound in lab experiments, its potential as a therapeutic agent for the treatment of various diseases makes it an important area of study for future research.
Méthodes De Synthèse
The synthesis of 1-(4-Methylphenyl)-5-(methylthio)-1H-tetrazole is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-methylphenylhydrazine with carbon disulfide in the presence of sodium hydroxide to form the intermediate 4-methylphenylthiosemicarbazide. This intermediate is then treated with sodium azide to form the final product, this compound.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-5-(methylthio)-1H-tetrazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. This compound has been used in various studies to investigate its potential as a therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-5-methylsulfanyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S/c1-7-3-5-8(6-4-7)13-9(14-2)10-11-12-13/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZHHHONENUVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

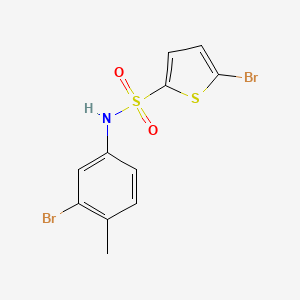
![1-[4-[(4-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7501653.png)
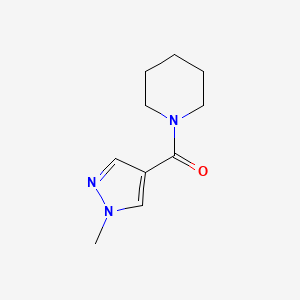
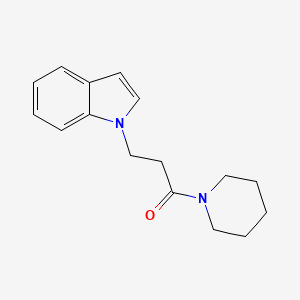
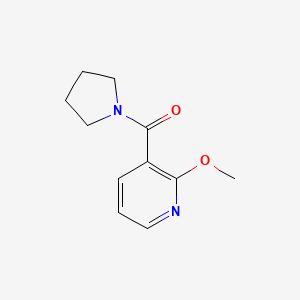
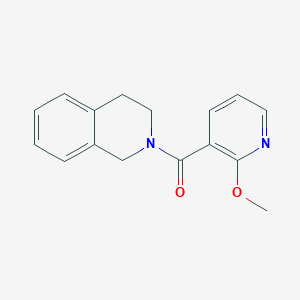
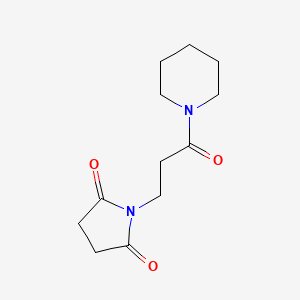
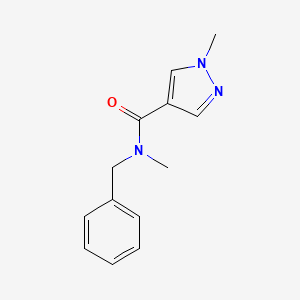
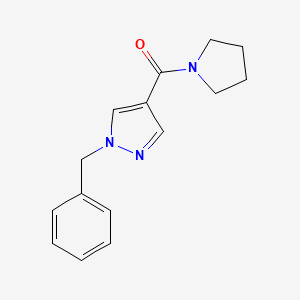
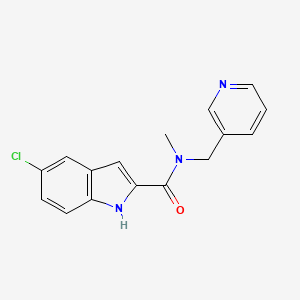
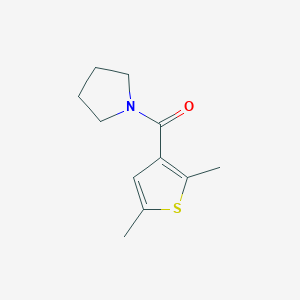
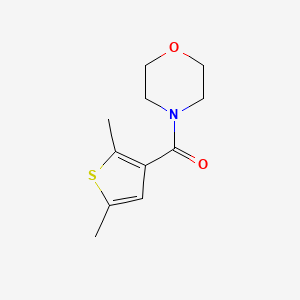
![[3-(Methylsulfanylmethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7501751.png)
